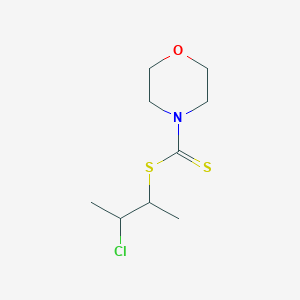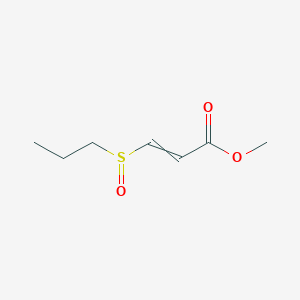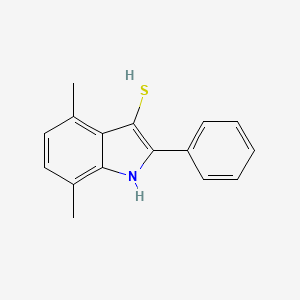![molecular formula C35H30 B14526891 4,5-Diethyl-1,2,3-triphenyl-3H-cyclopenta[a]naphthalene CAS No. 62266-46-0](/img/structure/B14526891.png)
4,5-Diethyl-1,2,3-triphenyl-3H-cyclopenta[a]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diethyl-1,2,3-triphenyl-3H-cyclopenta[a]naphthalene is a polycyclic aromatic hydrocarbon This compound is characterized by its complex structure, which includes a cyclopenta[a]naphthalene core with ethyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diethyl-1,2,3-triphenyl-3H-cyclopenta[a]naphthalene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under high-temperature conditions. The reaction often requires a catalyst to facilitate the formation of the cyclopenta[a]naphthalene ring system.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4,5-Diethyl-1,2,3-triphenyl-3H-cyclopenta[a]naphthalene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as bromine or alkyl halides in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new alkyl or aryl groups into the molecule.
Scientific Research Applications
4,5-Diethyl-1,2,3-triphenyl-3H-cyclopenta[a]naphthalene has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism by which 4,5-Diethyl-1,2,3-triphenyl-3H-cyclopenta[a]naphthalene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s polycyclic aromatic structure allows it to intercalate into DNA or interact with proteins, potentially affecting their function. The specific pathways involved depend on the context of its application, whether in biological systems or material science.
Comparison with Similar Compounds
- 4,5-Dimethyl-1,2,3-triphenyl-1H-cyclopenta[a]naphthalene
- 1H-cyclopenta[b]naphthalene
- 1H-cyclopenta[a]naphthalene
Comparison: 4,5-Diethyl-1,2,3-triphenyl-3H-cyclopenta[a]naphthalene is unique due to the presence of ethyl groups at the 4 and 5 positions, which can influence its chemical reactivity and physical properties. Compared to its dimethyl counterpart, the diethyl substitution may result in different steric and electronic effects, potentially leading to variations in its behavior in chemical reactions and applications.
Properties
CAS No. |
62266-46-0 |
|---|---|
Molecular Formula |
C35H30 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
4,5-diethyl-1,2,3-triphenyl-3H-cyclopenta[a]naphthalene |
InChI |
InChI=1S/C35H30/c1-3-27-28(4-2)34-32(25-18-10-6-11-19-25)31(24-16-8-5-9-17-24)33(26-20-12-7-13-21-26)35(34)30-23-15-14-22-29(27)30/h5-23,32H,3-4H2,1-2H3 |
InChI Key |
KZYYHDRDQGMMOM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C3=CC=CC=C31)C(=C(C2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}pentanoic acid](/img/structure/B14526856.png)



![4-[(Pentyloxy)methoxy]but-2-en-1-ol](/img/structure/B14526872.png)
![(3R,3aR)-3,7-Dimethoxy-3a-methyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene](/img/structure/B14526877.png)


